4-(2-Hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylic acid, also known by its IUPAC name, is a significant compound in pharmaceutical chemistry, particularly as an intermediate in the synthesis of antihypertensive medications like Olmesartan. This compound is characterized by its unique imidazole ring structure, which is pivotal for its biological activity.
This compound can be derived from various synthetic pathways, primarily involving the reaction of imidazole derivatives with carboxylic acids. It belongs to the class of imidazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound's CAS number is 144690-04-0, and it has a molecular formula of C10H16N2O3 with a molecular weight of 212.25 g/mol .
The synthesis of 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylic acid can be accomplished through several methods. A notable approach involves the following steps:
This method is advantageous due to its simplicity and high yield, making it commercially viable for pharmaceutical applications.
The molecular structure of 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylic acid features an imidazole ring that is substituted at the 4-position with a hydroxypropan-2-yl group and at the 5-position with a carboxylic acid functional group. The structural formula can be represented as follows:
The compound's structure can be visualized using SMILES notation: CCCC1=NC(C(C)(C)O)=C(C(=O)O)N1
.
The compound participates in various chemical reactions typical for carboxylic acids and imidazoles. Key reactions include:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize related compounds.
The mechanism of action of 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylic acid primarily relates to its role as an intermediate in the synthesis of Olmesartan, an angiotensin II receptor antagonist used in treating hypertension. The imidazole ring facilitates binding to the angiotensin receptor, inhibiting vasoconstriction and promoting vasodilation.
The physical properties of 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylic acid include:
Chemical properties include:
4-(2-Hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylic acid is primarily utilized in medicinal chemistry as an intermediate for synthesizing antihypertensive agents like Olmesartan. Its derivatives are also explored for potential applications in treating other cardiovascular diseases due to their ability to modulate blood pressure effectively.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1